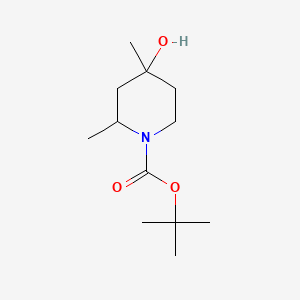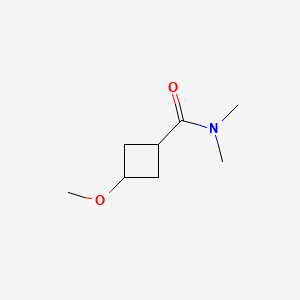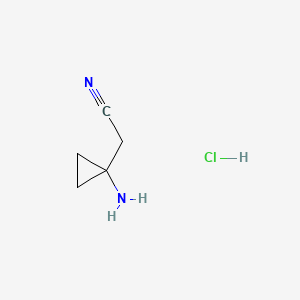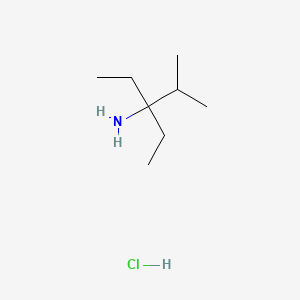
3-(isocyanatomethyl)thiophene
Descripción general
Descripción
3-(Isocyanatomethyl)thiophene, also known as IMT, is a sulfur-containing compound that is widely used in the fields of organic synthesis and drug discovery. It is a versatile synthetic building block and can be used in a variety of applications. IMT can be used for the synthesis of heterocycles, such as thiophene, pyrrole, and furan, as well as for the synthesis of drugs and other organic compounds. IMT is a highly reactive compound and has been used in a variety of laboratory experiments.
Mecanismo De Acción
3-(isocyanatomethyl)thiophene is a highly reactive compound and can react with other molecules in a variety of ways. The most common reaction is the formation of a covalent bond between the sulfur atom of 3-(isocyanatomethyl)thiophene and a carbon atom of another molecule. This reaction is known as a substitution reaction and can be used to synthesize a variety of compounds. 3-(isocyanatomethyl)thiophene can also react with other molecules through hydrogen bonding, which can be used to form a variety of organic compounds.
Biochemical and Physiological Effects
3-(isocyanatomethyl)thiophene is a highly reactive compound and can react with other molecules in a variety of ways. The most common reaction is the formation of a covalent bond between the sulfur atom of 3-(isocyanatomethyl)thiophene and a carbon atom of another molecule. This reaction is known as a substitution reaction and can be used to synthesize a variety of compounds. 3-(isocyanatomethyl)thiophene can also react with other molecules through hydrogen bonding, which can be used to form a variety of organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(isocyanatomethyl)thiophene is a highly reactive compound and can be used in a variety of laboratory experiments. The main advantage of using 3-(isocyanatomethyl)thiophene is its high reactivity, which allows for the synthesis of a variety of compounds. However, 3-(isocyanatomethyl)thiophene also has some disadvantages, such as its toxicity and potential for explosion. Additionally, 3-(isocyanatomethyl)thiophene is a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
3-(isocyanatomethyl)thiophene has a wide range of potential applications, including the synthesis of drugs and other organic compounds. Additionally, 3-(isocyanatomethyl)thiophene can be used in a variety of laboratory experiments to study the reactivity of different molecules. In the future, 3-(isocyanatomethyl)thiophene may be used in the development of new drugs and other compounds, as well as in the synthesis of more complex molecules. Additionally, 3-(isocyanatomethyl)thiophene may be used in the development of new materials and technologies.
Aplicaciones Científicas De Investigación
3-(isocyanatomethyl)thiophene has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of heterocycles, such as thiophene, pyrrole, and furan. 3-(isocyanatomethyl)thiophene can also be used as a starting material for the synthesis of drugs and other organic compounds. 3-(isocyanatomethyl)thiophene has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-cancer drugs.
Propiedades
IUPAC Name |
3-(isocyanatomethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-5-7-3-6-1-2-9-4-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMUQIUCLRJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)


![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)


![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)

![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)

![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
